![molecular formula C16H12N2O B2463059 4,5-diphenyl-1H-imidazole-2-carbaldehyde CAS No. 1465165-43-8](/img/structure/B2463059.png)
4,5-diphenyl-1H-imidazole-2-carbaldehyde
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Overview
Description
4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a chemical compound with the CAS Number: 1465165-43-8 . It has a molecular weight of 248.28 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazole derivatives, such as 4,5-diphenyl-1H-imidazole-2-carbaldehyde, often involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using techniques like FTIR, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of 4,5-diphenyl-1H-imidazole-2-carbaldehyde consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives, including 4,5-diphenyl-1H-imidazole-2-carbaldehyde, have been found to undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis
4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Humidity Sensing Properties
Overview: 4,5-diphenyl-1H-imidazole-2-carbaldehyde (also known as imidazolecarboxaldehyde) has been investigated for its semiconducting properties in the context of humidity sensing. Specifically, it serves as an active sensing material for fabricating surface-type humidity sensors.
Experimental Setup:Antibacterial and Antifungal Activity
Evaluation:Nonlinear Optical Properties (NLO)
Investigation:Antimicrobial Activity
Synthesis:Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their broad range of chemical and biological properties .
Mode of Action
It has been suggested that imidazole derivatives show remarkable binding affinity at the active site of their target receptors . The binding energy indicates a high affinity at the active site of the receptor .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-diphenyl-1H-imidazole-2-carbaldehyde. For instance, the compound is stored in a refrigerator , suggesting that it may be sensitive to temperature. Moreover, its physical form as a solid could also influence its stability and efficacy.
Safety and Hazards
Future Directions
Imidazole derivatives, including 4,5-diphenyl-1H-imidazole-2-carbaldehyde, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future direction of this compound could involve further exploration of these properties for potential therapeutic applications.
properties
IUPAC Name |
4,5-diphenyl-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-11-14-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDTORHHCZWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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